Antiproliferative Activity vs. Fluorouracil
While the exact IC₅₀ of the target compound has not been published in a peer‑reviewed journal, the 3‑alkylsulfanyl‑4‑amino‑1,2,4‑triazole scaffold to which it belongs contains exemplars that dramatically outperform the clinical agent fluorouracil. The lead compound 8d in this series exhibited a 184‑fold improvement over fluorouracil on HCT116 colon cancer cells (IC₅₀ 0.37 µM vs. ~68 µM) and an 18‑fold improvement on HeLa cells [1]. The target compound incorporates the same 4‑amino‑triazole‑3‑sulfanyl core and presents a 2,6‑difluorobenzyl group—a substitution pattern known to enhance target engagement in related triazole series—suggesting it may confer activity at least comparable to the best‑in‑series compounds.
| Evidence Dimension | Antiproliferative activity (IC₅₀ against HCT116 cells) |
|---|---|
| Target Compound Data | Not yet reported (scaffold representative 8d: IC₅₀ 0.37 µM) |
| Comparator Or Baseline | Fluorouracil: IC₅₀ ~68 µM (18.4‑fold weaker than 8d) |
| Quantified Difference | Scaffold exemplar 8d shows 184‑fold greater potency than fluorouracil; target compound’s exact value pending direct measurement |
| Conditions | HCT116 colon cancer cell line; MTT assay; 72 h exposure |
Why This Matters
Demonstrates that the core scaffold can achieve sub‑micromolar potency, making the target compound a high‑priority candidate for procurement and screening in oncology SAR programmes.
- [1] Zhao, P.-L., Chen, P., Li, Q., Hu, M.-J., Diao, P.-C., Pan, E.-S., & You, W.-W. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3679–3683. View Source
